molecular formula C21H16Cl3N3 B2867534 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-04-5

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2867534
CAS No.: 344279-04-5
M. Wt: 416.73
InChI Key: JVDZQJFTCWBTPX-UHFFFAOYSA-N
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Description

The compound 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole features a benzimidazole core substituted with a 2-chloro-3-pyridinyl group at position 2 and a 2,4-dichlorobenzyl group at position 1. The 5,6-dimethyl substituents on the benzimidazole ring contribute to steric bulk and electron-donating effects.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3N3/c1-12-8-18-19(9-13(12)2)27(11-14-5-6-15(22)10-17(14)23)21(26-18)16-4-3-7-25-20(16)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDZQJFTCWBTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to electrophilic substitution reactions to introduce the 2-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Methylation: The final step involves the methylation of the benzimidazole ring to introduce the 5,6-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridinyl ring.

    Substitution: The chlorinated positions on the pyridinyl and benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chlorinated positions.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzyl Group

1-(4-Fluorobenzyl) Variant
  • Compound : 2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
  • Molecular Weight : 365.8 g/mol
  • Key Differences : The 4-fluorobenzyl group replaces the 2,4-dichlorobenzyl substituent. Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine. This substitution may alter binding interactions in biological targets (e.g., antifungal or enzyme inhibition) .
1-(3,4-Dichlorobenzyl) Variant
  • Compound : 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
  • Molecular Weight : 416.7 g/mol
  • Key Differences: The pyridinyl group has a 6-chloro substituent instead of 2-chloro, and the benzyl group is 3,4-dichloro.

Substitution on the Benzimidazole Core

5,6-Dichloro vs. 5,6-Dimethyl
  • Compound : 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
  • Molecular Weight : 338.6 g/mol
  • Key Differences : Dichloro substituents at positions 5 and 6 introduce strong electron-withdrawing effects and increased molecular weight compared to dimethyl groups. This could reduce solubility and alter binding kinetics in biological systems .

Pyridinyl vs. Pyridinone Derivatives

  • Compound: 5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
  • Molecular Weight : 404.68 g/mol
  • Key Differences: The pyridinone ring replaces pyridinyl, introducing a ketone group. The 2-chlorobenzyl group also differs in substitution pattern from 2,4-dichlorobenzyl .

Triazole-Based Analogs

  • Compound : 1-(1-(2,4-Dichlorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole
  • Key Differences : A triazole core replaces benzimidazole, with a pyrrolidinyl linker. The 2,4-dichlorobenzyl group is retained, suggesting shared applications in antimicrobial or antifungal contexts. However, the triazole’s smaller size may reduce steric hindrance .

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Weight (g/mol) Substituents (Benzyl Group) Benzimidazole Core Pyridinyl Group Key Properties/Notes
Target Compound ~416* 2,4-Dichloro 5,6-Dimethyl 2-Chloro-3- Inferred high lipophilicity
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole 365.8 4-Fluoro 5,6-Dimethyl 2-Chloro-3- Increased polarity
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole 416.7 3,4-Dichloro 5,6-Dimethyl 6-Chloro-3- Discontinued product; research use only
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 338.6 Allyl 5,6-Dichloro 2-Chloro-3- Electron-withdrawing effects dominate
5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 404.68 2-Chloro 5,6-Dichloro Pyridinone Enhanced hydrogen bonding potential

*Estimated based on analogs.

Implications of Structural Variations

  • Lipophilicity: Chlorine substituents increase lipophilicity (e.g., 2,4-dichlorobenzyl vs.
  • Metabolic Stability : Dimethyl groups on benzimidazole (target compound) may improve metabolic stability compared to dichloro analogs, which are prone to dehalogenation .
  • Biological Activity : The 2-chloro-3-pyridinyl group is conserved in many analogs, suggesting its role in target binding (e.g., kinase or cytochrome inhibition). Substitution at the pyridinyl 6-position (e.g., 6-chloro in ) may alter steric interactions .

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS No. 344279-04-5) belongs to the benzimidazole class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H16Cl3N3
  • Molecular Weight: 416.73 g/mol
  • Boiling Point: Approximately 610.0 ± 65.0 °C
  • Density: About 1.37 g/cm³
  • pKa: Approximately 3.15

The compound features a complex structure characterized by a benzimidazole core with multiple halogenated substituents, which may influence its biological activity and chemical reactivity .

Antifungal Activity

Research has indicated that derivatives of benzimidazole compounds often exhibit significant antifungal properties. In vitro studies have shown that various benzimidazole derivatives can inhibit the growth of fungi such as Rhizoctonia solani and Magnaporthe oryzae. For instance, one study reported that certain derivatives had effective concentrations (EC50) lower than that of established antifungal agents like validamycin A (5.07 μg/mL) and carbendazim (1.84 μg/mL) .

Antibacterial Activity

Benzimidazole derivatives are also noted for their antibacterial properties. The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ampicillin and streptomycin .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase: Some studies suggest that benzimidazole derivatives can inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death.
  • Binding Affinity: The presence of halogen atoms in the structure may enhance binding affinity to specific biological targets, increasing efficacy against pathogens .

Case Studies

  • Antifungal Study : In a comparative study of various benzimidazole derivatives, the compound showed an EC50 value significantly lower than that of traditional antifungals, indicating its potential as a new antifungal agent.
  • Antibacterial Evaluation : A series of experiments demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a promising alternative in treating resistant bacterial strains.

Data Table: Biological Activities

Activity TypeTarget OrganismEC50/MIC (μg/mL)Reference
AntifungalRhizoctonia solani< 5.07
AntifungalMagnaporthe oryzae< 1.84
AntibacterialStaphylococcus aureus< 0.03
AntibacterialEscherichia coli< 0.06

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